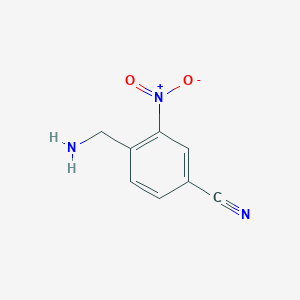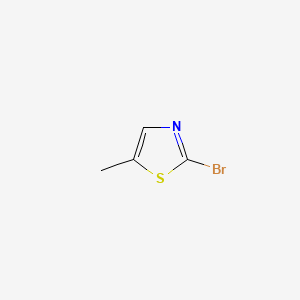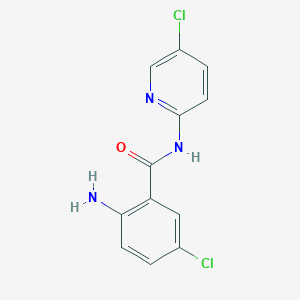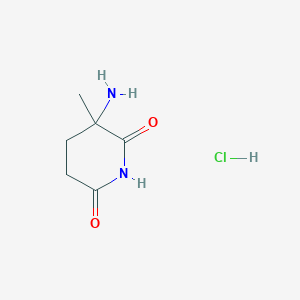
3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride
Vue d'ensemble
Description
3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride is a chemical compound with the CAS Number: 73839-06-2 . It has a molecular weight of 178.62 and its IUPAC name is 3-amino-3-methylpiperidine-2,6-dione hydrochloride .
Molecular Structure Analysis
The molecular formula of 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride is C6H11ClN2O2 . The exact mass is 178.05100 and it has a LogP value of 0.97150 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . The storage temperature is +4C . Unfortunately, the melting point, boiling point, and density are not specified .Applications De Recherche Scientifique
- Application : This compound is used in the development of novel substituted piperidine-2,6-dione derivatives for treating Sickle Cell Disease and β-Thalassemia .
- Methods of Application : The application describes a series of novel substituted piperidine-2,6-dione derivatives and their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels .
- Results : These compounds are useful for treatment of sickle cell disease and β-thalassemia .
- Application : (S)-3-aminopiperidine-2,6-dione, the pharmacophore of thalidomide, is a key intermediate of indigoidine biosynthesis .
- Methods of Application : A biocatalyst that converts L-glutamine to (S)-2 was developed, providing a promising enzymatic strategy to prepare enantiomerically pure (S)-2 .
- Results : This research provides a new method for the biosynthesis of indigoidine .
Pharmaceutical Research
Biochemical Research
Safety And Hazards
Propriétés
IUPAC Name |
3-amino-3-methylpiperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-6(7)3-2-4(9)8-5(6)10;/h2-3,7H2,1H3,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABIMORGEXTPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride | |
CAS RN |
73839-06-2 | |
| Record name | 3-amino-3-methylpiperidine-2,6-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)
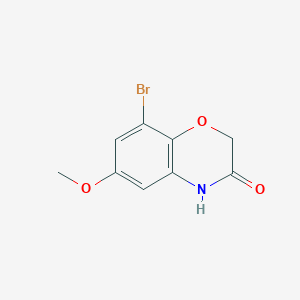
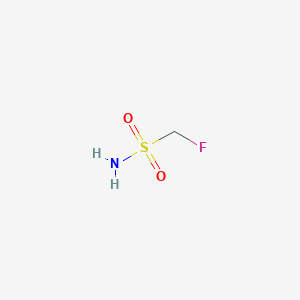

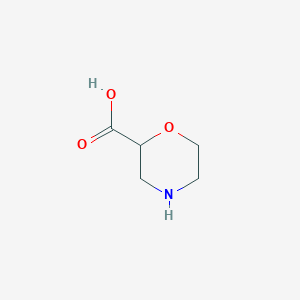
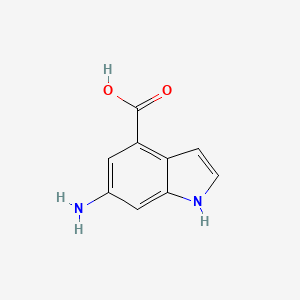

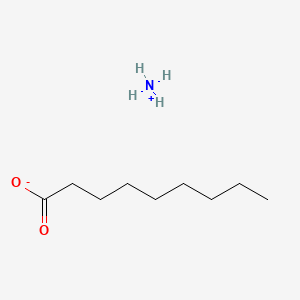

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1288923.png)

